Cas no 87152-99-6 (2(1H)-Quinolinone, 3,4-dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-yl]butoxy]-, cis- (9CI))

2(1H)-Quinolinone, 3,4-dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-yl]butoxy]-, cis- (9CI) structure
87152-99-6 structure
Product Name:2(1H)-Quinolinone, 3,4-dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-yl]butoxy]-, cis- (9CI)
CAS No:87152-99-6
MF:C27H33N5O3
MW:475.582626104355
CID:6627820
Update Time:2024-01-05

2(1H)-Quinolinone, 3,4-dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-yl]butoxy]-, cis- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Quinolinone, 3,4-dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-yl]butoxy]-, cis- (9CI)
    • Inchi: 1S/C27H33N5O3/c33-27-16-9-21-18-24(14-15-25(21)28-27)34-17-5-4-8-26-29-30-31-32(26)22-10-12-23(13-11-22)35-19-20-6-2-1-3-7-20/h1-3,6-7,14-15,18,22-23H,4-5,8-13,16-17,19H2,(H,28,33)/t22-,23+
    • InChI Key: XRUPHZGOQSSEMF-ZRZAMGCNSA-N
    • SMILES: N1C2=C(C=C(OCCCCC3N([C@@H]4CC[C@H](OCC5=CC=CC=C5)CC4)N=NN=3)C=C2)CCC1=O

Experimental Properties

  • Density: 1.30±0.1 g/cm3(Predicted)
  • Boiling Point: 740.8±60.0 °C(Predicted)
  • pka: 14.22±0.20(Predicted)
Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD